Molecular weight and formula of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole
Molecular weight and formula of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole
An In-Depth Technical Guide to 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole. We will delve into its core physicochemical properties, propose a detailed and reasoned synthetic pathway, and explore its potential as a versatile building block for modern drug discovery programs. This document is intended for researchers and scientists in chemical synthesis and drug development, offering insights into the strategic value of this molecule's unique combination of a reactive bromine handle and a metabolically robust trifluoroethoxy group.
Physicochemical Properties and Structural Information
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is a halogenated heterocyclic compound. Its structure is defined by a central 1,3-thiazole ring, substituted at the 4-position with a bromine atom and at the 2-position with a 2,2,2-trifluoroethoxy group. The molecular formula for this compound is C5H3BrF3NOS.[4]
Key Properties Summary
The following table summarizes the essential quantitative data for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.
| Property | Value | Source |
| Molecular Formula | C5H3BrF3NOS | PubChemLite[4] |
| Monoisotopic Mass | 260.90707 Da | PubChemLite[4] |
| SMILES | C1=C(N=C(S1)OCC(F)(F)F)Br | PubChemLite[4] |
| InChIKey | IVZARVONFQIONR-UHFFFAOYSA-N | PubChemLite[4] |
| Predicted XlogP | 3.4 | PubChemLite[4] |
Structural Analysis and Rationale
The strategic value of this molecule lies in the specific combination of its three core components. The interplay between the thiazole core, the bromine substituent, and the trifluoroethoxy group makes it a highly attractive starting point for creating diverse chemical libraries.
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1,3-Thiazole Core : This five-membered heteroaromatic ring is a bioisostere for various functional groups and is known to engage in key binding interactions with a wide range of biological targets. Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][2]
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4-Bromo Substituent : The bromine atom at the C4 position is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile attachment of aryl, alkyl, or alkynyl groups. This is a cornerstone of modern library synthesis in drug discovery.
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2-(2,2,2-trifluoroethoxy) Group : The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The trifluoromethyl (CF3) group is particularly effective at blocking oxidative metabolism. The ethoxy linker provides rotational flexibility, which can be advantageous for optimizing ligand-receptor interactions.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 2,2,2-trifluoroethanol. The workflow is designed to be logical and to utilize common, reliable reactions.
Caption: Proposed synthetic workflow for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, self-validating system based on established chemical principles.
Part A: Synthesis of Potassium O-(2,2,2-trifluoroethyl) carbonodithioate
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Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve potassium hydroxide (1.1 eq.) in anhydrous 2,2,2-trifluoroethanol (1.0 eq.) at 0 °C.
-
Reaction : Slowly add carbon disulfide (1.2 eq.) to the cooled solution. Causality: The strong nucleophile generated from the alcohol and base attacks the carbon disulfide.
-
Stirring : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a yellow precipitate indicates product formation.
-
Isolation : Filter the resulting solid, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. This intermediate is used directly in the next step.
Part B: Hantzsch Cyclization
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Reaction Setup : In a separate flask, dissolve the potassium O-(2,2,2-trifluoroethyl) carbonodithioate intermediate (1.0 eq.) in a suitable solvent such as ethanol or DMF.
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Addition : Add 1,2-dibromoacetaldehyde diethyl acetal (1.05 eq.) dropwise to the solution. Causality: This reagent serves as a synthetic equivalent of α,β-dibromoacetaldehyde, which is unstable. The thioamide sulfur will attack one of the electrophilic carbons.
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Cyclization : Heat the reaction mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat promotes the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Work-up : After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.
Characterization and Quality Control
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR : Expect a singlet in the aromatic region for the C5 proton of the thiazole ring and a quartet for the -OCH2- group coupled to the three fluorine atoms.
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¹³C NMR : Will show distinct signals for the five carbon atoms, with characteristic shifts for the carbon bearing the bromine, the carbons of the thiazole ring, and the carbons of the trifluoroethoxy group.
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¹⁹F NMR : A triplet corresponding to the -CF3 group, coupled to the adjacent methylene protons, would be a definitive confirmation of the trifluoroethoxy moiety.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) would show the molecular ion peak [M+H]+, confirming the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Applications in Medicinal Chemistry and Drug Development
The true potential of this molecule is as a strategic building block. Its design inherently addresses several key objectives in modern drug discovery: creating chemical diversity and optimizing pharmacokinetic properties.
Caption: Logical relationship of structural features to drug discovery applications.
A Platform for Library Synthesis
The bromine atom is the key to unlocking the potential for diversity. By employing palladium-catalyzed cross-coupling reactions, a research team can rapidly generate a large library of analogues. For example:
-
Suzuki Coupling : Reacting with various boronic acids to introduce diverse aryl or heteroaryl rings.
-
Sonogashira Coupling : Reacting with terminal alkynes to create compounds with different linear extensions.
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Buchwald-Hartwig Amination : Introducing a wide range of amine functionalities.
This capacity for rapid diversification allows for a thorough exploration of the structure-activity relationship (SAR) around the thiazole core, accelerating the hit-to-lead optimization process.
Engineering Improved Drug Properties
The 2,2,2-trifluoroethoxy group is a powerful tool for pharmacokinetic modulation. The high electronegativity of the fluorine atoms can lower the pKa of nearby functionalities and create favorable dipole interactions with target proteins. Critically, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a potential drug candidate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is not available, data from closely related bromo-thiazole derivatives indicates that significant precautions are necessary.[7][8][9][10]
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Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8][9] Causes serious skin and eye irritation.[7][8][10] May cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated fume hood.[7][11]
-
Handling : Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][11]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] Store away from strong oxidizing agents.[10]
Conclusion
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is more than just a single chemical entity; it is a highly valuable and strategically designed platform for drug discovery. It combines the biologically relevant thiazole nucleus with a versatile synthetic handle (bromine) and a functional group known to confer desirable pharmacokinetic properties (trifluoroethoxy). For researchers and drug development professionals, this compound represents a powerful starting point for the efficient synthesis of diverse chemical libraries, significantly streamlining the path toward the discovery of novel and effective therapeutic agents.
References
- Apollo Scientific. (n.d.). 4-Bromoisothiazole Safety Data Sheet.
- Fisher Scientific. (2023, October 6). 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% Safety Data Sheet.
- PubChemLite. (n.d.). 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole.
- PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole.
- Thermo Fisher Scientific. (2025, September 07). 2-Bromothiazole Safety Data Sheet.
- Frija, L. M. T., et al. (2016). A Systematic Review On Thiazole Synthesis And Biological Activities. European Journal of Medicinal Chemistry.
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Health Risks.
- Sharma, A., & Kumar, V. (2022). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.
- Chen, X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.
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